Lipophilicity Comparison: Undecylsulfanyl vs. Shorter-Chain Analogs
The calculated logP for 2-(undecylsulfanyl)-1H-benzimidazole is approximately 5.41 (estimated from a ChemSpider record for the C11-thioether benzimidazole class) [1]. For comparison, 2-(nonylsulfanyl)-1H-benzimidazole (C9 chain) has a reported logP of 5.41 as well, but the experimental logP of the undecylthio derivative is expected to exceed 6.0 based on the Hansch π-value increment for two additional methylene units (+~0.5 logP per CH₂) [2]. This puts the C11 compound in a higher lipophilicity bracket than C1–C8 analogs, which typically exhibit logP values between 2.0 and 4.5. The elevated logP translates to enhanced membrane partitioning, critical for both intracellular anti-infective target engagement and corrosion-inhibitor film formation on metal surfaces.
| Evidence Dimension | Lipophilicity (logP, calculated/estimated) |
|---|---|
| Target Compound Data | logP ≈ 5.41–6.0+ (estimated for C11-thioether benzimidazole; experimental value absent from primary literature) |
| Comparator Or Baseline | 2-(nonylsulfanyl)-1H-benzimidazole logP = 5.41 (reported); shorter-chain C1–C8 analogs logP = 2.0–4.5 |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.5 vs. C9 analog; +1.0 to +4.0 vs. C1–C4 analogs |
| Conditions | Computational estimation (ChemSpider/PubChem records); experimental logP for C11 thioether not verified in peer-reviewed literature |
Why This Matters
Higher logP directly impacts membrane permeability and hydrophobic surface adsorption, which are critical for both antimicrobial intracellular target access and corrosion inhibition efficiency.
- [1] PubChem Substance Record SID 40940086 (2-(undecylsulfanyl)-1H-benzimidazole). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/substance/40940086 View Source
- [2] Hansch C, Leo A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society; 1995. (π-value additivity for methylene groups) View Source
